molecular formula C22H27N3O2 B12233116 3-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one

3-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one

Cat. No.: B12233116
M. Wt: 365.5 g/mol
InChI Key: VIUVWLNYBGGGKZ-UHFFFAOYSA-N
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Description

3-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazolinone core, which is known for its diverse biological activities, and a piperidine ring, which is often found in pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

    Introduction of the Cyclohex-3-ene-1-carbonyl Group: This step involves the acylation of the piperidine ring with cyclohex-3-ene-1-carboxylic acid or its derivatives under acidic or basic conditions.

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through a condensation reaction between an anthranilic acid derivative and a suitable aldehyde or ketone.

    Final Coupling Reaction: The final step involves coupling the piperidine and quinazolinone intermediates under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions (e.g., temperature, solvent).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

3-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Medicine: The compound may have potential therapeutic applications, including as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 3-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Receptors: It may bind to specific receptors on the cell surface or within the cell, modulating their activity.

    Inhibiting Enzymes: The compound may inhibit the activity of specific enzymes, affecting various biochemical pathways.

    Modulating Gene Expression: It may influence the expression of certain genes, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    Cyclohex-3-ene-1-carboxylic acid: A related compound with a similar cyclohexene ring structure.

    Piperidin-4-ylmethyl derivatives: Compounds with similar piperidine ring structures.

    Quinazolinone derivatives: Compounds with similar quinazolinone cores.

Uniqueness

3-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one is unique due to its combination of structural features, which may confer specific biological activities and chemical reactivity not found in other similar compounds.

Properties

Molecular Formula

C22H27N3O2

Molecular Weight

365.5 g/mol

IUPAC Name

3-[[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one

InChI

InChI=1S/C22H27N3O2/c1-16-23-20-10-6-5-9-19(20)22(27)25(16)15-17-11-13-24(14-12-17)21(26)18-7-3-2-4-8-18/h2-3,5-6,9-10,17-18H,4,7-8,11-15H2,1H3

InChI Key

VIUVWLNYBGGGKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CC3CCN(CC3)C(=O)C4CCC=CC4

Origin of Product

United States

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